molecular formula C7H14ClNO B1461940 2-Ethylpiperidin-3-one hydrochloride CAS No. 1159826-57-9

2-Ethylpiperidin-3-one hydrochloride

Cat. No. B1461940
CAS RN: 1159826-57-9
M. Wt: 163.64 g/mol
InChI Key: RKYYSPXEELHYRU-UHFFFAOYSA-N
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Description

2-Ethyl-3-piperidinone Hydrochloride (CAS# 1159826-57-9) is a useful research chemical . It has a molecular weight of 163.65 and a molecular formula of C7H14ClNO . The IUPAC name is 2-ethylpiperidin-3-one;hydrochloride .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis have been reviewed in several papers .


Molecular Structure Analysis

The molecular structure of 2-Ethylpiperidin-3-one hydrochloride includes a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .


Physical And Chemical Properties Analysis

2-Ethyl-3-piperidinone Hydrochloride has a molecular weight of 163.65 and a molecular formula of C7H14ClNO . It has a complexity of 112 and a LogP of 1.84830 . It has a covalently-bonded unit count of 2 .

Scientific Research Applications

  • Pharmacological Research Tool and Potential Drug Lead : The discovery of nonpeptidic agonists of the urotensin-II receptor, such as 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride, underscores the role of similar compounds in drug discovery processes. Such agonists are valuable for pharmacological research and as potential leads for drug development due to their selectivity and drug-like properties (Croston et al., 2002).

  • Chemical Synthesis and Technology : The synthesis of (R)-3-aminopiperidine dihydrochloride from Ethyl nipecotate, through various chemical transformations, showcases the importance of ethylpiperidine derivatives in the development of synthetic methodologies and their potential applications in producing enantiopure compounds for research and therapeutic purposes (Jiang Jie-yin, 2015).

  • Environmental Chemistry : The development of an environmentally benign TEMPO-catalyzed alcohol oxidation system, utilizing recyclable reagents, highlights the significance of ethylpiperidine derivatives in green chemistry. These systems are crucial for the sustainable synthesis of carbonyl compounds from alcohols, demonstrating the environmental and practical value of such chemical processes (Xiao‐Qiang Li & Chi Zhang, 2009).

  • Thermochemical Studies : Research into the thermochemistry of ethylpiperidines, including measurements of their combustion energies and enthalpies of formation, provides foundational data essential for the understanding of their physical properties and potential applications in various chemical processes (M. R. D. Silva, J. Cabral, & J. Gomes, 2006).

Future Directions

Piperidines play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals . The current review summarizes recent scientific literature on the pharmaceutical applications of synthetic and natural piperidines . This suggests that there is potential for future research and development involving 2-Ethylpiperidin-3-one hydrochloride and other piperidine derivatives.

properties

IUPAC Name

2-ethylpiperidin-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-2-6-7(9)4-3-5-8-6;/h6,8H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKYYSPXEELHYRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)CCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90661341
Record name 2-Ethylpiperidin-3-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1159826-57-9
Record name 3-Piperidinone, 2-ethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159826-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethylpiperidin-3-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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